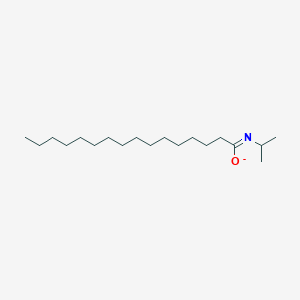
N-(1-Methylethyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitoylisopropylamide is an organic compound with the molecular formula C19H39NO and a molar mass of 297.52 g/mol . It is a colorless crystalline solid that is stable at room temperature . This compound is almost insoluble in water but soluble in organic solvents such as alcohols, ethers, and ketones . Palmitoylisopropylamide is known for its applications in various fields, including agriculture, medicine, and organic synthesis .
Vorbereitungsmethoden
The preparation of Palmitoylisopropylamide generally involves the following steps :
Aniline Reaction: Aniline reacts with phthalic acid to generate aniline phthalate.
Dehydration: The aniline phthalate is then heated to a high temperature and dehydrated to generate Palmitoylisopropylamide.
Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound are optimized .
Analyse Chemischer Reaktionen
Palmitoylisopropylamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Palmitoylisopropylamide has a wide range of scientific research applications :
Chemistry: It is used as a raw material for the synthesis of various organic compounds, including dyes, polymers, and rubber.
Biology: It is used in studies related to cell proliferation and the inhibition of fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of anandamide.
Medicine: It is used in the synthesis of various drugs, including anticancer drugs, immunosuppressants, and anti-tuberculosis drugs.
Industry: It is used as a raw material for pesticides or plant growth regulators.
Wirkmechanismus
Palmitoylisopropylamide exerts its effects primarily by inhibiting the enzyme fatty acid amide hydrolase (FAAH) . This inhibition prevents the metabolism of anandamide, an endogenous fatty acid that activates cannabinoid receptors . By reducing the degradation of anandamide, Palmitoylisopropylamide helps maintain higher levels of this compound, which can have various physiological effects, including anti-inflammatory and analgesic properties .
Vergleich Mit ähnlichen Verbindungen
Palmitoylisopropylamide is similar to other compounds such as palmitoylethanolamide and oleoylethanolamide . it has unique properties that make it distinct:
Palmitoylethanolamide: This compound also inhibits FAAH but has a different molecular structure, incorporating ethanolamide instead of isopropylamide.
Oleoylethanolamide: This compound has a similar mechanism of action but differs in its fatty acid chain length and structure.
These differences in structure and function highlight the uniqueness of Palmitoylisopropylamide in its applications and effects .
Eigenschaften
Molekularformel |
C19H38NO- |
|---|---|
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
N-propan-2-ylhexadecanimidate |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21)/p-1 |
InChI-Schlüssel |
TZYVUGCYYQOTQR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=NC(C)C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















